molecular formula C10H13NO B2646472 (1S,5S)-1-(Furan-2-yl)-2-azabicyclo[3.2.0]heptane CAS No. 2126143-68-6

(1S,5S)-1-(Furan-2-yl)-2-azabicyclo[3.2.0]heptane

カタログ番号 B2646472
CAS番号: 2126143-68-6
分子量: 163.22
InChIキー: NWARMJFBEFUNJK-WPRPVWTQSA-N
注意: 研究専用です。人間または獣医用ではありません。
在庫あり
  • 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
  • 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

Synthesis Analysis

This involves detailing the chemical reactions used to synthesize the compound. It may also include information on the starting materials, reaction conditions, and the yield of the product .


Molecular Structure Analysis

This involves determining the arrangement of atoms within the molecule. Techniques such as X-ray crystallography, NMR spectroscopy, and electron microscopy can be used .


Chemical Reactions Analysis

This involves studying the chemical reactions that the compound undergoes. This can include reactions with other compounds, its behavior under different conditions (such as heat or pressure), and any catalysts that may affect its reactivity .


Physical And Chemical Properties Analysis

This involves measuring properties such as the compound’s melting point, boiling point, solubility, and stability. It may also include its spectral data (UV, IR, NMR, MS), which can provide information about its structure .

科学的研究の応用

Synthesis of Antineoplastic Antibiotics

  • A study by Suzuki et al. (1991) demonstrated the use of a novel precursor similar in structure to "(1S,5S)-1-(Furan-2-yl)-2-azabicyclo[3.2.0]heptane" for the Diels-Alder reaction with quinones, resulting in quinone-annelated 2, 3-bis(methylene)-7-oxabicyclo[2.2.1]-heptane derivatives. These compounds serve as promising building blocks for synthesizing antineoplastic antibiotics, highlighting their potential in drug development (Suzuki, Kubomura, & Takayama, 1991).

Nucleoside Analog Synthesis

  • Kvaernø, Wightman, and Wengel (2001) synthesized a novel bicyclic nucleoside structure that confirmed its expected S-type furanose conformation. This work illustrates the utility of bicyclic structures in the synthesis of nucleoside analogs, potentially useful in therapeutic applications, especially in antiviral and anticancer drugs (Kvaernø, Wightman, & Wengel, 2001).

Conformational Analysis and Synthetic Applications

  • Research by Alibés et al. (2006) on the synthesis of 3-oxabicyclo[3.2.0]heptane nucleoside analogs reveals the importance of conformational analysis in designing nucleoside analogs as potential anti-HIV agents. Their findings underscore the synthetic versatility of bicyclic structures for medicinal chemistry applications (Alibés, Alvarez-Larena, de March, Figueredo, Font, Parella, & Rustullet, 2006).

Synthesis and Evaluation of Tumor Growth Inhibitors

  • McCluskey et al. (2003) explored the synthesis of cantharidin analogues using a Diels-Alder addition of furans to maelic anhydride, resulting in compounds that inhibit protein phosphatases 1 and 2A, with implications for cancer treatment. This research highlights the potential of bicyclic compounds in developing new anticancer agents (McCluskey, Ackland, Bowyer, Baldwin, Garner, Walkom, & Sakoff, 2003).

作用機序

If the compound is a drug or has some biological activity, the mechanism of action would describe how it interacts with biological systems. This could include the specific proteins it binds to, the biochemical pathways it affects, and its overall effect on the organism .

Safety and Hazards

This section would detail any known hazards associated with the compound, such as toxicity, flammability, or reactivity. It would also include appropriate safety precautions for handling and disposing of the compound .

将来の方向性

This would involve discussing potential future research directions. For example, if the compound has medicinal properties, future research could involve testing it against various diseases, optimizing its synthesis, or investigating its mechanism of action in more detail .

特性

IUPAC Name

(1S,5S)-1-(furan-2-yl)-2-azabicyclo[3.2.0]heptane
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H13NO/c1-2-9(12-7-1)10-5-3-8(10)4-6-11-10/h1-2,7-8,11H,3-6H2/t8-,10-/m0/s1
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NWARMJFBEFUNJK-WPRPVWTQSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC2(C1CCN2)C3=CC=CO3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1C[C@]2([C@@H]1CCN2)C3=CC=CO3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H13NO
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

163.22 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

(1S,5S)-1-(Furan-2-yl)-2-azabicyclo[3.2.0]heptane

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。